molecular formula C10H18O4 B587077 Oxalic Acid-13C2 Dibutyl Ester CAS No. 1391053-49-8

Oxalic Acid-13C2 Dibutyl Ester

Cat. No.: B587077
CAS No.: 1391053-49-8
M. Wt: 204.23 g/mol
InChI Key: JKRZOJADNVOXPM-OJJJIBSVSA-N
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Description

Oxalic Acid-13C2 Dibutyl Ester is a labeled compound used primarily in scientific research. It is a derivative of oxalic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is often used in studies involving metabolic pathways, reaction mechanisms, and as a tracer in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxalic Acid-13C2 Dibutyl Ester typically involves the esterification of oxalic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The isotopically labeled oxalic acid (Oxalic Acid-13C2) is reacted with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The use of isotopically labeled starting materials makes the process more expensive, and it is typically carried out in specialized facilities.

Chemical Reactions Analysis

Types of Reactions

Oxalic Acid-13C2 Dibutyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield oxalic acid and butanol.

    Transesterification: It can react with other alcohols to form different esters.

    Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Oxalic acid and butanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Butanol and other alcohols.

Scientific Research Applications

Oxalic Acid-13C2 Dibutyl Ester is used in various scientific research applications, including:

    Metabolic Studies: Used as a tracer to study metabolic pathways involving oxalic acid.

    Reaction Mechanisms: Helps in understanding the mechanisms of esterification and hydrolysis reactions.

    Isotope Labeling: Used in studies involving isotopic labeling to trace the movement of carbon atoms in chemical reactions.

    Proteomics Research: Utilized in the study of protein interactions and functions.

Mechanism of Action

The mechanism of action of Oxalic Acid-13C2 Dibutyl Ester involves its participation in esterification and hydrolysis reactions. The isotopically labeled carbon atoms allow researchers to trace the movement and transformation of the compound in various chemical processes. The ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.

Comparison with Similar Compounds

Similar Compounds

    Oxalic Acid Dibutyl Ester: Similar in structure but without isotopic labeling.

    Oxalic Acid Dimethyl Ester: Another ester of oxalic acid with different alcohol groups.

    Malonic Acid Dibutyl Ester: Similar ester structure but with an additional methylene group.

Uniqueness

Oxalic Acid-13C2 Dibutyl Ester is unique due to its isotopic labeling, which makes it valuable for tracing studies in metabolic and chemical research. The presence of carbon-13 allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Properties

CAS No.

1391053-49-8

Molecular Formula

C10H18O4

Molecular Weight

204.23 g/mol

IUPAC Name

dibutyl oxalate

InChI

InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3/i9+1,10+1

InChI Key

JKRZOJADNVOXPM-OJJJIBSVSA-N

SMILES

CCCCOC(=O)C(=O)OCCCC

Isomeric SMILES

CCCCO[13C](=O)[13C](=O)OCCCC

Canonical SMILES

CCCCOC(=O)C(=O)OCCCC

Synonyms

Ethanedioic Acid--13C2 1,2-Dibutyl Ester;  Ethanedioic Acid-13C2 Dibutyl Ester;  Oxalic Acid-13C2 Dibutyl Ester;  Butyl Oxalate-13C2;  Dibutyl Oxalate-13C2;  NSC 8468-13C2;  di-n-Butyl Oxalate-13C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a tubular reactor, there was packed 10 ml. of a 0.5 wt.% palladium-on-alumina catalyst (manufactured by Nippon Engerhard Co., Ltd.), followed by introduction of a gaseous mixture consisting of 30.5% by volume of carbon monoxide, 2.6% by volume of hydrogen, 1.8% by volume of n-butyl nitrite and 65.1% by volume of nitrogen at a rate of 37.4 l. per hour to subject the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure. According to a gas-chromatographic analysis of the reaction mixture, it was found that n-butyl formate was produced in a space time yield of 95 g./l.-catalyst.hr and small amounts of di-n-butyl oxalate and n-butanol were by-produced.
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Synthesis routes and methods II

Procedure details

Experiment was run in the same manner as in Example 4 except that the catalyst was replaced by 1.0 wt.% palladium-on-silicon-carbide. As the result, it was found that n-butyl formate was produced in a space time yield of 202 g./l.-catalyst.hr and small amounts of di-n-butyl oxalate and n-butanol were by-produced.
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Synthesis routes and methods III

Procedure details

The following materials were charged to the autoclave: a solution of 0.19 g. lithium iodide (1.41 mmoles), 2.34 g. triethylamine (23.0 mmoles), 6.96 g. triethylammonium sulfate (23.0 mmoles), 50 ml n-butanol (0.546 mole), and 61.7 g. of a mixture of 70.6 weight percent cyclohexanone di-n-butyl ketal (0.191 mole), 8.4 weight percent cyclohexanone, and 19.6 weight percent n-butanol (0.163 mole). The charged solids were 0.25 g. palladium (II) iodide (0.69 mmole) and 3.70 g. anhydrous copper (II) sulfate (23.0 mmoles). The reaction temperature was 100° C. The initial pressure at reaction temperature was 1500 psi. 100 psi oxygen was charged followed by 200 psi CO. An exotherm and pressure drop were noted. The oxygen/CO cycle was repeated seven more times. A total of 1870 psi pressure drop was observed during a reaction time of approximately 4.1 hours. The total pressure varied between 1500 and 2190 psi. According to gas-liquid chromatographic analysis, cyclohexanone and n-butanol were present while all of the ketal was consumed. Di-n-butyl oxalate (27.3 g.; 98 percent; 0.132 mole) was isolated by distillation and identified by spectroscopic analysis. Di-n-butyl carbonate was detected in the distillate.
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50 mL
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triethylammonium sulfate
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0.191 mol
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oxygen CO
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palladium (II) iodide
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Yield
98%

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